molecular formula C12H10ClFO3 B8250617 Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate CAS No. 298709-35-0

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate

Cat. No. B8250617
CAS RN: 298709-35-0
M. Wt: 256.66 g/mol
InChI Key: SOGUCWFOKBJAQO-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate is a useful research compound. Its molecular formula is C12H10ClFO3 and its molecular weight is 256.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

methyl 2-[(2-chloro-4-fluorophenyl)methylidene]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO3/c1-7(15)10(12(16)17-2)5-8-3-4-9(14)6-11(8)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGUCWFOKBJAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=C(C=C(C=C1)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186183
Record name Methyl 2-[(2-chloro-4-fluorophenyl)methylene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate

CAS RN

298709-35-0
Record name Methyl 2-[(2-chloro-4-fluorophenyl)methylene]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298709-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-chloro-4-fluorophenyl)methylene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.7 ml of piperidine acetate are added to a solution of 50 g (315 mmol) of 2-chloro-4-fluorobenzaldehyde and 36.6 g (315 mmol) of methyl acetoacetate in 150 ml of isopropanol. Stirring at room temperature overnight is followed by dilution with dichloromethane and extraction with water, and the organic phase is dried over sodium sulfate and concentrated. The product is reacted further as a crude cis/trans mixture.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

50 g (315 mmol) of 2-chloro-4-fluoro-benzaldehyde and 36.6 g (315 mmol) of methyl acetoacetate are dissolved in 150 ml of isopropanol and admixed with 1.7 ml of piperadine acetate. The mixture is stirred at room temperature overnight and then diluted with methylene chloride and extracted with water, dried over sodium sulphate and concentrated. The crude product is reacted further, as cis-trans mixture.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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